AKOS-22 -

AKOS-22

Catalog Number: EVT-258916
CAS Number:
Molecular Formula: C22H21ClF3N3O3
Molecular Weight: 467.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inhibitor of both VDAC1 oligomerization and apoptosis in a concentration-dependent manner, with 50% inhibition of both apoptosis and VDAC1 oligomerization
AKOS-22, also known as AKOS-022075291, is a VDAC1 inhibitor. AKOS-22 inhibits both VDAC1 oligomerization and apoptosis in a concentration-dependent manner.

3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)

    Compound Description: This compound demonstrated significant anticonvulsant activity in multiple animal models, including the maximal electroshock (MES) test and the 6 Hz (32 mA) test. Its ED50 values in these tests were more favorable than those of the reference drug valproic acid. [] Further research suggests its mechanism of action might involve interaction with neuronal voltage-gated sodium channels (specifically site 2) and L-type calcium channels. [] Importantly, it did not exhibit significant cytotoxic effects in neurotoxicity and hepatotoxicity tests. []

N-[{4-(3-Trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (Compound 13)

    Compound Description: This compound displayed notable anticonvulsant activity in the MES and scPTZ (subcutaneous pentylenetetrazole) seizure tests in mice. [] It exhibited higher potency and lower neurotoxicity compared to the reference antiepileptic drugs ethosuximide and valproic acid. [] The compound's potential mechanism of action may involve influencing Nav1.2 and L-type calcium channels. []

N-[{4-(4-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (Compound 16)

    Compound Description: Demonstrating a promising anticonvulsant profile, this compound showed particular effectiveness in the MES test with an ED50 of 21.4 mg/kg. [] It also exhibited activity in the 6-Hz psychomotor seizure test. []

    Relevance: This compound, along with the target compound 1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione, falls under the category of 3-aryl-pyrrolidine-2,5-dione derivatives. The presence of a 4-chlorophenylpiperazin-1-yl-methyl substituent in both compounds further underscores their structural similarity. Given that this compound displayed a promising anticonvulsant profile, it suggests that the target compound, sharing a similar structure, could also possess anticonvulsant properties. []

N-[{4-(3-Trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (Compound 17)

    Compound Description: This compound exhibited significant anticonvulsant activity, particularly in the MES test with an ED50 of 28.83 mg/kg. [] It also showed activity in the 6-Hz test and the pilocarpine-induced status epilepticus (PIPS) test. [] Further investigation involved examining its effects in the hippocampal kindling screen in rats after intraperitoneal administration. []

    Relevance: Both this compound and the target compound, 1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione, share the 3-(chlorophenyl)-pyrrolidine-2,5-dione scaffold and incorporate a substituted piperazine ring featuring a trifluoromethylphenyl group. The significant anticonvulsant activity observed with this compound, particularly its efficacy in the MES test and its evaluation in additional seizure models, strengthens the rationale for investigating the anticonvulsant potential of the structurally similar target compound. []

Synthesis Analysis

The synthesis of AKOS-022 involves several steps that focus on modifying piperazine and piperidine derivatives. The synthesis process typically includes:

  1. Starting Materials: Piperazine derivatives are often used as the base structure.
  2. Reagents: Various reagents, including chlorinated compounds and amines, are used to introduce functional groups necessary for biological activity.
  3. Reaction Conditions: The reactions are conducted under controlled conditions, often requiring specific temperatures and solvents to ensure proper formation of the desired compound.

Technical details indicate that AKOS-022 was synthesized through a method that allows for the incorporation of a trifluoromethyl group, enhancing its biological activity against VDAC1 .

Molecular Structure Analysis

The molecular structure of AKOS-022 features a complex arrangement that includes:

  • Core Structure: The core consists of a piperazine ring connected to a pyrrolidine-2,5-dione moiety.
  • Functional Groups: It contains a trifluoromethyl group and a chlorine atom that contribute to its inhibitory properties.

The three-dimensional conformation of AKOS-022 allows for effective interaction with VDAC1, which is critical for its function as an inhibitor. Data from structural studies suggest that the binding affinity of AKOS-022 to VDAC1 is characterized by a dissociation constant (Kd) of approximately 15.4 μM .

Chemical Reactions Analysis

AKOS-022 undergoes several chemical reactions primarily focused on its interaction with VDAC1:

  1. Inhibition of Oligomerization: AKOS-022 effectively inhibits VDAC1 oligomerization in response to apoptotic stimuli such as selenite and cisplatin.
  2. Apoptosis Prevention: The compound prevents cytochrome c release and subsequent apoptosis in various cell lines, including HEK-293 and SH-SY5Y cells.

Technical studies demonstrate that AKOS-022's inhibitory effects are concentration-dependent, with an IC50 value ranging from 3.3 to 7.5 μM depending on the specific apoptotic trigger used .

Mechanism of Action

The mechanism through which AKOS-022 exerts its effects involves several key processes:

  • VDAC1 Interaction: AKOS-022 binds directly to VDAC1, altering its conductance properties and preventing oligomerization.
  • Calcium Ion Regulation: By inhibiting VDAC1, AKOS-022 reduces calcium ion accumulation within mitochondria, thereby mitigating apoptotic signaling pathways.
  • Cellular Outcomes: This interaction leads to decreased apoptotic cell death in response to various stressors, highlighting its potential therapeutic role in conditions characterized by excessive apoptosis .
Physical and Chemical Properties Analysis

AKOS-022 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents but insoluble in water.
  • Stability: Stable under recommended storage conditions (-20°C for powder; -80°C for solutions) for extended periods .

These properties are crucial for its handling in laboratory settings and potential pharmaceutical applications.

Applications

AKOS-022 has significant implications in scientific research and therapeutic development:

  • Cancer Research: Due to its ability to inhibit apoptosis through VDAC1 modulation, AKOS-022 is being explored as a potential therapeutic agent in cancer treatments where apoptosis resistance is common.
  • Neuroprotection: Its protective effects against mitochondrial dysfunction suggest applications in neurodegenerative diseases where mitochondrial integrity is compromised.
Molecular Mechanisms of AKOS-022 in Apoptosis Modulation

Role of VDAC1 Oligomerization in Mitochondrion-Mediated Apoptosis

VDAC1, a β-barrel protein in the outer mitochondrial membrane (OMM), regulates metabolite transport and serves as a mitochondrial gatekeeper. Under apoptotic stimuli (e.g., oxidative stress, calcium overload), VDAC1 monomers undergo conformational changes to form oligomers (dimers, trimers, or higher-order complexes). This oligomerization creates large pores (2.5–3 nm diameter) in the OMM, enabling cytochrome c release into the cytosol—the committed step in intrinsic apoptosis [1] [7]. VDAC1 oligomerization is a convergence point for diverse apoptogens (e.g., selenite, staurosporine), making it a "molecular focal point" in cellular life-death decisions [1] [8].

Table 1: Key Compounds Targeting VDAC1 Oligomerization

CompoundChemical TargetKd (μM)Primary MechanismReference
AKOS-022VDAC115.4Oligomerization inhibition [2] [10]
VBIT-3VDAC1Not reportedOligomerization inhibition [1]
VBIT-4VDAC1Not reportedOligomerization inhibition [1]
DNDSVDAC1Not reportedChannel conductance inhibition [1]

AKOS-022 as a VDAC1-Specific Oligomerization Inhibitor: Target Binding Dynamics

AKOS-022 binds VDAC1 with a Kd of 15.4 μM, as validated by bioluminescence resonance energy transfer (BRET2) assays and chemical cross-linking studies [1] [10]. Its pharmacophore features aromatic rings, hydrophobic regions, and hydrogen bond donors/acceptors, enabling high-affinity interactions with VDAC1’s N-terminal domain—a region critical for oligomer stabilization [1] [4]. Key binding dynamics include:

  • Concentration-dependent inhibition: At 5–20 μM, AKOS-022 reduces VDAC1 oligomerization by >50% (IC50 = 7.5 μM) [5] [10].
  • Selectivity: Unlike broad-spectrum VDAC modulators (e.g., DNDS), AKOS-022 shows minimal off-target effects on unrelated ion channels or apoptosis pathways [1] [3].
  • Structural optimization: Derived from high-throughput screening of 1,468 compounds, AKOS-022 emerged as a structurally refined inhibitor with enhanced VDAC1 specificity [1].

Modulation of Cytochrome c Release and Intrinsic Apoptotic Pathways

AKOS-022 blocks cytochrome c efflux by preventing VDAC1 pore formation, thereby suppressing caspase activation:

  • In HEK-293 cells, AKOS-022 (IC50 = 3.3–3.6 μM) inhibited selenite-induced cytochrome c release and caspase-9 activation [2] [10].
  • In SH-SY5Y neuroblastoma cells, 30 μM AKOS-022 abolished cisplatin-induced cytochrome c translocation and apoptosis [5] [10].By preserving mitochondrial integrity, AKOS-022 shifts the apoptotic equilibrium toward cell survival, as evidenced by reduced caspase-3 cleavage and DNA fragmentation [1] [9].

Impact on Mitochondrial Membrane Potential and Reactive Oxygen Species Regulation

AKOS-022 mitigates apoptosis-associated mitochondrial dysfunction through multi-faceted mechanisms:

  • Membrane potential (ΔΨm) stabilization: Dissipated ΔΨm during apoptosis (e.g., induced by staurosporine) is restored by AKOS-022 (10–20 μM), preserving ATP synthesis capacity [1] [4].
  • Reactive oxygen species (ROS) suppression: AKOS-022 reduces mitochondrial ROS overproduction by >40% in stressed cells, preventing oxidative damage to lipids, proteins, and DNA [1].
  • Calcium homeostasis: By inhibiting VDAC1 oligomerization, AKOS-022 prevents pathological calcium influx into mitochondria, averting calcium-induced permeability transition pore (mPTP) opening [1] [8].

Table 2: Functional Outcomes of AKOS-022-Mediated VDAC1 Inhibition

Apoptotic InsultCell Model[AKOS-022]Key Protective EffectsReference
SeleniteHEK-2935–20 μM↓ Oligomerization (IC50=7.5 μM); ↓ Cytochrome c release [1] [10]
CisplatinSH-SY5Y30 μM↓ Caspase-3 activation; ↑ Cell viability [5] [10]
GlucotoxicityINS-1Not reported↓ VDAC1 overexpression; ↑ Insulin secretion [3]

Properties

Product Name

AKOS-22

IUPAC Name

1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione

Molecular Formula

C22H21ClF3N3O3

Molecular Weight

467.9 g/mol

InChI

InChI=1S/C22H21ClF3N3O3/c23-14-1-5-17(6-2-14)29-20(30)13-19(21(29)31)28-11-9-16(10-12-28)27-15-3-7-18(8-4-15)32-22(24,25)26/h1-8,16,19,27H,9-13H2

InChI Key

ZZVCWIMICOFQNJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=CC=C(C=C2)OC(F)(F)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

AKOS-22; AKOS 22; AKOS22; AKOS-022075291; AKOS 022075291; AKOS022075291

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)OC(F)(F)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.